CZ415 is a potent ATP-competitive mTOR inhibitor with unprecedented selectivity over any other kinase (IC50 = 14.5 nM IC50 for pS6RP and 14.8 nM for pAKT) with very good cell permeability (Kd app = 6.9 nM). Pharmacokinetic properties of moderate clearance and good oral bioavailability showed suitability of CZ415 for progression to in vivo studies. CZ415 represents an ideal molecule for the pharmacological investigation of mTOR pathophysiological role in vivo.
CZ415
CAS No.: 1429639-50-8
Cat. No.: VC0524842
Molecular Formula: C22H29N5O4S
Molecular Weight: 459.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429639-50-8 |
---|---|
Molecular Formula | C22H29N5O4S |
Molecular Weight | 459.6 g/mol |
IUPAC Name | 1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea |
Standard InChI | InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 |
Standard InChI Key | IZLPVLBNRGPOHA-AWEZNQCLSA-N |
Isomeric SMILES | CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C |
SMILES | CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C |
Canonical SMILES | CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
CZ415 is a small molecule inhibitor with distinctive structural features that contribute to its high selectivity profile. The compound has a molecular formula of C22H29N5O4S and a molecular weight of 459.56 g/mol . CZ415 bears the CAS registry number 1429639-50-8 and the InChIKey IZLPVLBNRGPOHA-AWEZNQCLSA-N . The development of CZ415 combined two series of compounds, incorporating a sulfone moiety into a fused pyrimide core . This structural innovation proved critical for its exceptional potency and selectivity profile.
The structural design of CZ415 includes key elements that contribute to its efficacy: a dimethyl-substituted five-membered ring that enhances potency, selectivity, and solubility; a morpholine substituent that maintains high potency and selectivity by forming important hinge binding interactions; and a urea moiety that accommodates multiple groups without compromising activity . These structural elements work synergistically to create a compound with unprecedented selectivity for mTOR compared to other kinases.
Table 1: Chemical Properties of CZ415
Property | Value |
---|---|
Molecular Formula | C22H29N5O4S |
Molecular Weight | 459.56 g/mol |
CAS Registry Number | 1429639-50-8 |
InChIKey | IZLPVLBNRGPOHA-AWEZNQCLSA-N |
Physical Appearance | No data available |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Mechanism of Action
CZ415 functions as a potent ATP-competitive inhibitor of mTOR kinase, exhibiting an inhibition constant (IC50) of 5.8 nM . The compound demonstrates remarkable selectivity for mTOR over any other kinase, making it an ideal tool for studying mTOR-specific pathways without interference from off-target effects. CZ415 effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), the two multi-protein complexes through which mTOR signaling is mediated .
Treatment with CZ415 leads to inhibition of phosphorylation for downstream targets of both mTORC1 and mTORC2, with an IC50 of 14.5 nM for phosphorylated S6 ribosomal protein (pS6RP) and an IC50 of 14.8 nM for phosphorylated protein kinase B (pAKT) . The compound also demonstrates immunosuppressive effects, with an IC50 of 226 nM for inhibition of interferon gamma (IFNγ) secretion in stimulated human whole blood . Additionally, CZ415 has been shown to reduce the levels of mTOR/signal transducer and activator of transcription 3 (STAT3) expression in cervical cancer cells, suggesting its impact on multiple signaling pathways .
Table 2: Inhibitory Activity of CZ415
Target | IC50 Value |
---|---|
mTOR | 5.8 nM |
pS6RP (mTORC1 downstream) | 14.5 nM |
pAKT (mTORC2 downstream) | 14.8 nM |
IFNγ secretion (immunosuppression) | 226 nM |
Preclinical Studies and Efficacy
In Vitro Studies
CZ415 has demonstrated significant in vitro efficacy across multiple cell types and disease models. The compound shows excellent cell permeability and no genotoxic potential, neither exhibiting mutagenicity in bacterial mutation assays (Ames test) nor showing genotoxicity in mouse lymphoma assays (MLA), in either the presence or absence of rat-liver S9 mix . These properties contribute to its favorable safety profile and potential for clinical development.
In head and neck squamous cell carcinoma (HNSCC) cells, including established cell lines (SCC-9, SQ20B, and A253) and primary human HNSCC cells, CZ415 efficiently inhibited cell survival and proliferation . The compound blocked mTORC1/2 activation and inhibited extracellular signal-regulated kinase (ERK) in these cells, demonstrating its impact on multiple signaling pathways involved in cancer progression . Interestingly, CZ415 treatment also provoked feedback autophagy activation, a cellular process that can contribute to treatment resistance. When combined with autophagy inhibitors (3-methyladenine and chloroquine) or Beclin-1 small hairpin RNA (shRNA), CZ415 showed enhanced efficacy against HNSCC cells, highlighting a potential combinatorial approach for cancer treatment .
In cervical cancer cells (Hela and Siha), CZ415 inhibited cell survival in a dose- and time-dependent manner, with optimal conditions identified as 100 nanomolar concentration and 48-hour treatment duration . Treatment with CZ415 significantly inhibited spheroid formation and cell proliferation in these cells. The anti-cancer effects were associated with induction of apoptosis, accompanied by upregulation of Bcl-2-associated X protein (Bax) and downregulation of B-cell lymphoma 2 (Bcl-2) through Lipin-1 . These findings illuminate the molecular mechanisms underlying CZ415's anti-cancer activity and suggest potential biomarkers for treatment response.
Recent research has also investigated CZ415's effects on transforming growth factor-beta 1 (TGF-β1)-induced fibrotic responses in human Tenon's fibroblasts, demonstrating that the compound significantly reduced TGF-β1-induced cell proliferation and migration . This suggests potential applications in preventing fibrotic complications in various clinical scenarios, including glaucoma filtration surgery.
In Vivo Studies
CZ415 has demonstrated promising in vivo pharmacokinetic properties and efficacy in multiple preclinical models. The compound exhibits moderate clearance and good oral bioavailability, supporting its potential for clinical development . In an anti-CD3 mouse model, CZ415 efficiently inhibited mTOR downstream signaling, confirming its mechanism of action in vivo .
In a semitherapeutic collagen-induced arthritis (CIA) mouse model, CZ415 showed significant anti-inflammatory effects, making it the first ATP-competitive mTOR inhibitor described to show efficacy in this model . This finding highlights the potential of CZ415 for treating inflammatory conditions and autoimmune diseases.
For cancer applications, CZ415 has demonstrated efficacy in multiple xenograft models. In a nude mouse model with SCC-9 tumor xenografts, CZ415 gavage inhibited tumor growth, with higher efficiency observed against Beclin-1-silenced tumors . This finding supports the strategy of combining mTOR inhibition with autophagy modulation for enhanced anti-cancer effects. Similarly, in a cervical cancer xenograft model, CZ415 treatment significantly inhibited tumor growth, confirming its anti-cancer activity in vivo .
Table 3: In Vivo Efficacy of CZ415 in Preclinical Models
Model | Key Findings |
---|---|
Anti-CD3 mouse model | Efficient inhibition of mTOR downstream signaling |
Collagen-induced arthritis mouse model | Significant anti-inflammatory effects |
SCC-9 xenograft in nude mice | Inhibition of tumor growth; enhanced efficacy against Beclin-1-silenced tumors |
Cervical cancer xenograft | Significant inhibition of tumor growth |
Therapeutic Applications
Inflammatory and Fibrotic Conditions
Beyond cancer, CZ415 has shown promise for treating inflammatory and fibrotic conditions. The compound demonstrated significant anti-inflammatory effects in a collagen-induced arthritis mouse model, suggesting potential applications in rheumatoid arthritis and other inflammatory disorders . This finding is supported by CZ415's immunosuppressive effects, as evidenced by inhibition of IFNγ secretion in stimulated human whole blood .
Recent research has also explored CZ415's effects on fibrotic responses, demonstrating that the compound significantly reduced TGF-β1-induced cell proliferation and migration in human Tenon's fibroblasts . This suggests potential applications in preventing fibrotic complications in various clinical scenarios, including subconjunctival fibrosis after glaucoma surgery. Fibrosis remains a major cause of failure in both conventional and modern minimally invasive glaucoma surgeries with subconjunctival filtration, highlighting the need for effective anti-fibrotic agents .
Parameter | Status |
---|---|
Originator Organization | Cellzome, Inc. |
Active Organization | None listed |
Drug Highest Phase | Preclinical |
First Approval Date | None |
Active Indication | None |
Inactive Indication | Rheumatoid Arthritis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume